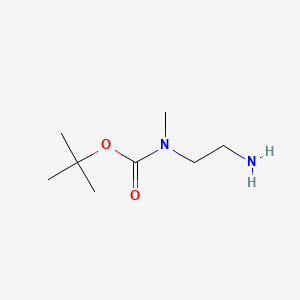

N-Boc-N-methylethylenediamine

CAS No.: 121492-06-6; 202207-78-1; 548-73-2

Cat. No.: VC7261611

Molecular Formula: C8H18N2O2

Molecular Weight: 174.244

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121492-06-6; 202207-78-1; 548-73-2 |

|---|---|

| Molecular Formula | C8H18N2O2 |

| Molecular Weight | 174.244 |

| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-methylcarbamate |

| Standard InChI | InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3 |

| Standard InChI Key | QYJVBVKFXDHFPQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C)CCN |

Introduction

Structural and Physicochemical Properties

Molecular Identity

N-Boc-N-methylethylenediamine is characterized by the systematic IUPAC name tert-butyl N-(2-aminoethyl)-N-methylcarbamate. Its molecular formula, C₈H₁₈N₂O₂, corresponds to a molecular weight of 174.24 g/mol . The Boc group (tert-butoxycarbonyl) shields the primary amine, while the methyl group on the adjacent nitrogen introduces steric hindrance, moderating reactivity during synthetic transformations.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via Boc protection of N-methylethylenediamine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative protocol involves:

-

Dissolving N-methylethylenediamine in dichloromethane.

-

Adding Boc₂O and triethylamine (1.2 equivalents) at 0°C.

-

Stirring at room temperature for 12 hours.

-

Purifying the product via flash chromatography (hexane/ethyl acetate gradient), achieving yields >90% .

Industrial Manufacturing

While detailed industrial methods are proprietary, scale-up adaptations include:

-

Continuous Flow Reactors: Enhance reaction efficiency and reduce byproduct formation.

-

Solid Acid Catalysts: Replace liquid bases to simplify purification and minimize waste .

Functional Applications in Research

Pharmaceutical Development

N-Boc-N-methylethylenediamine is integral to synthesizing neuroactive agents. For instance, derivatives of this compound have demonstrated sub-nanomolar binding affinities (Ki = 0.72 ± 0.09 nM) to serotonin receptors, underscoring their potential in treating neurological disorders .

Table 1: Binding Affinities of Select Derivatives

| Derivative | Target Receptor | Ki (nM) | Selectivity Ratio |

|---|---|---|---|

| Compound 1 | 5-HT₁A | 0.72 | 66 (S1R/S2R) |

| Compound 3 | σ-2 | 30.9 | 4.7 |

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the Boc group prevents undesired side reactions during amino acid coupling. Subsequent deprotection with trifluoroacetic acid (TFA) yields free amines for further elongation, enabling the construction of complex peptides like vasopressin analogs .

Bioconjugation Strategies

The primary amine reacts with carboxyl groups on biomolecules, forming stable amide bonds. This property is exploited in:

-

Drug Delivery Systems: Conjugating chemotherapeutic agents to antibodies for targeted cancer therapy.

-

Diagnostic Probes: Labeling proteins with fluorescent tags for cellular imaging .

Biological Activity and Mechanistic Insights

Antitumor Applications

A 2024 study synthesized naphthalimide derivatives using N-Boc-N-methylethylenediamine as a linker. These compounds exhibited IC₅₀ values of 2.1–4.3 μM against A549 lung cancer cells, with mechanistic studies revealing DNA intercalation and topoisomerase II inhibition as primary modes of action .

Neuropharmacology

Deprotection of the Boc group yields N-methylethylenediamine, which modulates neurotransmitter reuptake. Preclinical models indicate that derivatives reduce dopamine transporter (DAT) activity by 40–60%, suggesting utility in treating addiction and Parkinson’s disease .

Comparative Analysis with Analogous Compounds

N-Boc-N-Benzylethylenediamine

The benzyl substituent enhances aromatic interactions, improving crystallinity and acid stability. This derivative is preferred in Fmoc-based peptide synthesis for selective deprotection .

Future Directions and Challenges

Expanding Therapeutic Utility

Ongoing research explores this compound’s role in:

-

PROTACs: Bifunctional molecules degrading disease-causing proteins.

-

Antibody-Drug Conjugates (ADCs): Optimizing linker stability for improved payload delivery.

Environmental Considerations

Efforts to replace dichloromethane with cyclopentyl methyl ether (CPME) aim to reduce the environmental footprint of synthesis while maintaining high yields (>85%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume